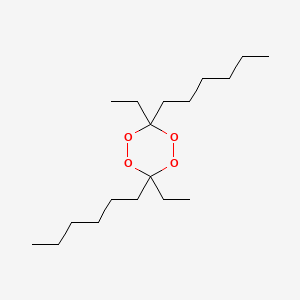
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane is an organic peroxide compound known for its unique structure and properties It belongs to the class of cyclic diperoxides, which are characterized by the presence of two peroxide groups within a cyclic framework
Vorbereitungsmethoden
The synthesis of 3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane typically involves the reaction of hydrogen peroxide with suitable organic solvents under acidic conditions. One common method involves the reaction of hydrogen peroxide with acetone in the presence of an acid catalyst, leading to the formation of the desired tetroxane compound . Industrial production methods may involve similar reaction conditions but on a larger scale, with careful control of temperature and reaction time to optimize yield and purity.
Analyse Chemischer Reaktionen
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane undergoes various chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, reacting with various substrates to form oxidized products.
Reduction: Under certain conditions, the peroxide groups can be reduced to form corresponding alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide, acids, and reducing agents.
Wissenschaftliche Forschungsanwendungen
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane has several scientific research applications:
Chemistry: It is used as an oxidizing agent and a polymerization initiator in various chemical reactions.
Biology: The compound has been studied for its potential antimicrobial and antimalarial activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of infectious diseases.
Wirkmechanismus
The mechanism of action of 3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane involves the generation of reactive oxygen species (ROS) through the cleavage of its peroxide bonds. These ROS can interact with various molecular targets, leading to oxidative stress and damage to cellular components. In biological systems, this oxidative stress can result in antimicrobial or antimalarial effects by disrupting the normal function of microbial or parasitic cells .
Vergleich Mit ähnlichen Verbindungen
3,6-Diethyl-3,6-dihexyl-1,2,4,5-tetroxane can be compared with other similar compounds such as:
3,6-Dimethyl-1,2,4,5-tetroxane: This compound has similar structural features but with different alkyl substituents, leading to variations in its chemical and physical properties.
3,6-Diphenyl-1,2,4,5-tetroxane:
Formaldehyde diperoxide: Another cyclic diperoxide with distinct properties and uses in various chemical reactions.
Eigenschaften
CAS-Nummer |
914917-07-0 |
|---|---|
Molekularformel |
C18H36O4 |
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
3,6-diethyl-3,6-dihexyl-1,2,4,5-tetraoxane |
InChI |
InChI=1S/C18H36O4/c1-5-9-11-13-15-17(7-3)19-21-18(8-4,22-20-17)16-14-12-10-6-2/h5-16H2,1-4H3 |
InChI-Schlüssel |
AGPAWRJABNUYPE-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1(OOC(OO1)(CC)CCCCCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cycloheptyl-3-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12620535.png)
![1-Methyl-2-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12620545.png)
![1-[2-[2-(4-Fluorophenyl)ethenyl]3-nitrobenzoyl]pyrrolidine](/img/structure/B12620548.png)
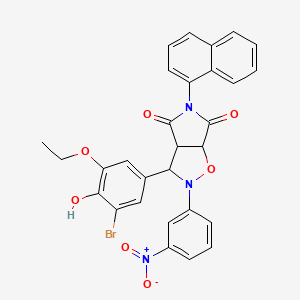

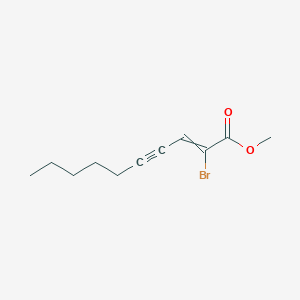
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
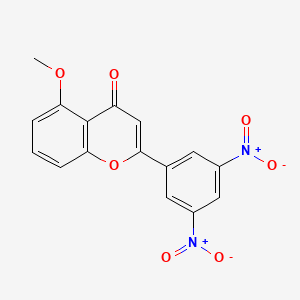
![N-Hydroxy-N~2~-[(2-methylphenyl)methyl]glycinamide](/img/structure/B12620586.png)
![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
![[{2,5-Bis[tri(propan-2-yl)silyl]-1,4-phenylene}di(ethyne-2,1-diyl)]bis(trimethylsilane)](/img/structure/B12620594.png)
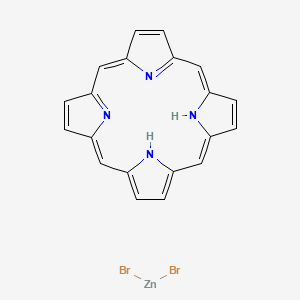

![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)
